1-Methylnonyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylnonyl methacrylate is an organic compound belonging to the methacrylate family. It is characterized by its ester functional group, which is derived from methacrylic acid. This compound is known for its applications in polymer chemistry, where it serves as a monomer for the synthesis of various polymers and copolymers. Its unique structure imparts specific properties to the resulting polymers, making it valuable in multiple industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylnonyl methacrylate can be synthesized through the esterification of methacrylic acid with 1-methylnonanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to enhance efficiency and yield. The reaction between methacrylic acid and 1-methylnonanol is conducted in the presence of a catalyst, and the product is purified through distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Methylnonyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 1-methylnonanol.
Transesterification: It can undergo transesterification reactions with other alcohols to form different methacrylate esters.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Hydrolysis: Acidic or basic catalysts are used, with water as the hydrolyzing agent.
Transesterification: Catalysts like sodium methoxide are used to facilitate the exchange of ester groups.
Major Products:
Polymerization: Polymers and copolymers with varying properties.
Hydrolysis: Methacrylic acid and 1-methylnonanol.
Transesterification: Different methacrylate esters depending on the alcohol used
Scientific Research Applications
1-Methylnonyl methacrylate has diverse applications in scientific research:
Polymer Chemistry: Used as a monomer for synthesizing polymers with specific properties.
Material Science: Incorporated into materials for enhanced mechanical and thermal properties.
Biomedical Applications: Utilized in the development of biocompatible materials for medical devices and drug delivery systems.
Industrial Applications: Employed in coatings, adhesives, and sealants due to its excellent adhesion and durability
Mechanism of Action
The mechanism of action of 1-methylnonyl methacrylate primarily involves its polymerization behavior. The ester group in its structure allows it to undergo free radical polymerization, forming long polymer chains. The resulting polymers exhibit properties such as flexibility, toughness, and resistance to environmental factors. The molecular targets and pathways involved include the initiation, propagation, and termination steps of the polymerization process .
Comparison with Similar Compounds
Methyl methacrylate: A widely used monomer with similar polymerization properties but different alkyl group.
Butyl methacrylate: Another methacrylate ester with a butyl group, offering different mechanical properties.
Ethyl methacrylate: Similar in structure but with an ethyl group, used in various polymer applications.
Uniqueness: 1-Methylnonyl methacrylate is unique due to its specific alkyl chain length, which imparts distinct properties to the resulting polymers. This makes it suitable for applications requiring specific mechanical and thermal characteristics .
Properties
CAS No. |
94159-14-5 |
---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
decan-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H26O2/c1-5-6-7-8-9-10-11-13(4)16-14(15)12(2)3/h13H,2,5-11H2,1,3-4H3 |
InChI Key |
WFBABIZEXSULPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)OC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.